2-[2-(Hydroxymethyl)phenyl]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAAAUGPREPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286091 | |
| Record name | 2-[2-(hydroxymethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6346-00-5 | |
| Record name | NSC43741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(hydroxymethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Hydroxymethyl Phenyl Ethanol and Its Structural Analogues
Precursor-Based Synthetic Approaches to 2-[2-(Hydroxymethyl)phenyl]ethanol
A principal strategy for the synthesis of this compound involves the use of pre-formed molecular frameworks that are chemically modified to yield the desired product. This approach is heavily reliant on the accessibility and reactivity of suitable precursor compounds.
The reduction of isocoumarins stands out as a well-documented and effective method for preparing this compound and its derivatives. researchgate.netscispace.com Isocoumarins are bicyclic lactones (cyclic esters) that serve as ideal precursors due to the presence of a reducible ester group within a structure that already contains the core phenyl and a potential two-carbon side chain.
A common and efficient method for the conversion of isocoumarins to this compound derivatives is through reduction with sodium borohydride (B1222165) (NaBH₄). scispace.com In a typical procedure, a 3-substituted isocoumarin (B1212949) is dissolved in methanol (B129727) and treated with an excess of sodium borohydride. The reaction is often conducted at a moderately elevated temperature, for instance, by refluxing at 50°C, sometimes under an inert nitrogen atmosphere. scispace.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). scispace.com
The reaction involves the reduction of both the lactone carbonyl group and the double bond present in the heterocyclic ring of the isocoumarin. An excess of the reducing agent is crucial to ensure the complete conversion to the diol without the isolation of intermediate compounds like dihydroisocoumarins. scispace.com Following the reaction, a work-up procedure involving extraction with a solvent such as ethyl acetate (B1210297) and subsequent purification steps yields the final diol product. scispace.com This method has been successfully applied to a range of 3-substituted isocoumarins to produce the corresponding diol derivatives. researchgate.net
Table 1: Examples of this compound Derivatives Synthesized from 3-Substituted Isocoumarins via Sodium Borohydride Reduction researchgate.net
| Starting Isocoumarin (Substituent at C-3) | Resulting Diol Derivative |
| 3-n-Butylisocoumarin | 2-[2-(Hydroxymethyl)phenyl]-1-hexanol |
| 3-Phenylisocoumarin | 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol |
| 3-(4-Chlorophenyl)isocoumarin | 2-[2-(Hydroxymethyl)phenyl]-1-(4-chlorophenyl)ethanol |
| 3-(4-Methylphenyl)isocoumarin | 2-[2-(Hydroxymethyl)phenyl]-1-(4-methylphenyl)ethanol |
This table is generated based on data reported in the literature where various 3-substituted isocoumarins were reduced to their corresponding diols.
The reduction of an isocoumarin by sodium borohydride is a multi-step process. The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the lactone. This initial attack leads to the cleavage of the endocyclic C-O bond, effectively opening the lactone ring. This ring-opening step generates an intermediate that contains both an aldehyde and a carboxylate or ester function, which is then subject to further reduction.
The synthesis of the isocoumarin precursors themselves can be achieved through various means, with one reported general strategy being the cyclization of 2-allyl- or 2-alkenyl benzoic acids. scispace.com This class of reactions, often mediated by transition metals, involves the intramolecular attack of the carboxylic acid's oxygen onto the alkene moiety. This process, known as an intramolecular oxycyclization, forms the heterocyclic ring system of the isocoumarin. The specific substitution pattern on the resulting isocoumarin depends on the structure of the starting alkenyl benzoic acid. While this is cited as a general pathway for obtaining diols via their lactone precursors, specific examples detailing the cyclization of a 2-alkenyl benzoic acid to form an isocoumarin that is subsequently reduced to this compound are not extensively detailed in readily available literature.
Electrophilic aromatic substitution (SEAr) represents a fundamental strategy in organic synthesis for the functionalization of aromatic rings. In principle, this strategy could be employed to construct the this compound framework. scispace.com A hypothetical approach might involve a Friedel-Crafts type reaction. For example, a Friedel-Crafts acylation of a protected toluene (B28343) derivative, such as (2-methylbenzyl) acetate, could introduce an acetyl group. Subsequent manipulations, including reduction of the ketone and the ester and modification of the methyl group, could lead to the target molecule. However, such multi-step sequences can be complex and may face challenges with regioselectivity and the need for protecting groups. Direct application of electrophilic aromatic substitution to generate this compound in a single or few steps is not a commonly reported method, with precursor-based routes being more prevalent.
Reduction of Isocoumarin Derivatives
Catalytic Approaches in this compound Synthesis
Catalytic methods offer an alternative to stoichiometric reagents, often providing benefits in terms of efficiency and waste reduction. For the synthesis of this compound and its analogs, catalytic approaches are primarily focused on hydrogenation reactions.
One potential catalytic route is the reduction of the isocoumarin precursors using catalytic hydrogenation instead of metal hydrides. This would involve reacting the isocoumarin with hydrogen gas (H₂) in the presence of a heterogeneous or homogeneous transition metal catalyst (e.g., palladium, platinum, or rhodium).
Furthermore, catalytic methods are well-established for the synthesis of structural analogs. For instance, the catalytic transfer hydrogenation of styrene (B11656) oxide using a supported palladium catalyst is a single-step process to produce 2-phenylethanol (B73330). google.com Similarly, the catalytic hydrogenation of styrene oxide over supported platinum group metal catalysts also yields 2-phenylethanol. google.com While these examples produce a deoxygenated analog, they highlight the potential for catalytic hydrogenation of a suitably substituted styrene oxide or another appropriate precursor to access the target diol. The development of a specific catalytic system for the direct synthesis of this compound remains an area for further research.
Chemical Reactivity and Reaction Mechanisms of 2 2 Hydroxymethyl Phenyl Ethanol
Reactivity of the Primary Alcohol Functionality
The ethanol (B145695) substituent on the benzene (B151609) ring contains a primary alcohol. This functional group exhibits characteristic reactivity, primarily centered around oxidation, esterification, and etherification. The key to unlocking its synthetic utility lies in achieving selectivity over the secondary benzylic alcohol.
Selective Oxidation Reactions
The selective oxidation of a primary alcohol to either an aldehyde or a carboxylic acid in the presence of a secondary alcohol is a well-established transformation. The outcome is largely dependent on the choice of the oxidizing agent.
Mild oxidizing agents are typically employed for the selective conversion of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are known to effectively oxidize primary alcohols to aldehydes while leaving secondary alcohols untouched under carefully controlled conditions. beilstein-journals.org Another effective method for the selective oxidation of primary alcohols involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like N-chlorosuccinimide. nih.gov This system displays high chemoselectivity for primary alcohols. nih.gov
In the case of 2-[2-(Hydroxymethyl)phenyl]ethanol, treatment with such mild oxidants would be expected to yield 2-(2-formylphenyl)ethanol.
| Oxidizing Agent | Expected Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | 2-(2-formylphenyl)ethanol | CH₂Cl₂, room temperature |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-(2-formylphenyl)ethanol | CH₂Cl₂, -78 °C to room temperature |
| TEMPO/NCS | 2-(2-formylphenyl)ethanol | Biphasic (e.g., CH₂Cl₂/H₂O), buffered pH |
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄), will typically oxidize a primary alcohol to a carboxylic acid. However, achieving selectivity over the secondary alcohol with these reagents is challenging, as they can also oxidize secondary alcohols to ketones.
Esterification and Etherification Mechanisms
Esterification: The formation of esters from primary alcohols is a fundamental reaction in organic synthesis. The classic Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. nih.gov The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration. Due to the reversible nature of this reaction, it is often necessary to remove water to drive the equilibrium towards the product. nih.gov
For this compound, selective esterification of the primary alcohol can be challenging due to the comparable reactivity of the secondary alcohol under acidic conditions. However, sterically less demanding acylating agents might show some preference for the less hindered primary hydroxyl group.
A milder and often more selective method is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). google.com The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. google.com
Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. To selectively form an ether at the primary alcohol position of this compound, the diol would first be treated with one equivalent of a strong base (e.g., NaH) to preferentially deprotonate the more acidic primary alcohol, followed by the addition of an alkyl halide (e.g., methyl iodide).
Alternatively, etherification can be achieved under acidic conditions, though this is less common for selective reactions in diols.
Reactivity of the Secondary Alcohol Functionality
The hydroxymethyl group attached directly to the benzene ring constitutes a secondary, benzylic alcohol. The benzylic position imparts unique reactivity to this hydroxyl group, primarily due to the ability of the adjacent aromatic ring to stabilize charged intermediates.
Selective Oxidation Reactions
The oxidation of a secondary alcohol yields a ketone. Benzylic alcohols are generally more susceptible to oxidation than simple aliphatic alcohols. Therefore, selective oxidation of the secondary alcohol in this compound to the corresponding ketone, 2-(2-hydroxyethyl)benzaldehyde, is a feasible transformation.
A variety of oxidizing agents can be employed for this purpose. Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and benzylic alcohols. Other reagents like cobalt oxide-based catalysts have also been shown to be effective for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov Catalytic systems, such as those employing copper(II) complexes with an oxidizing agent like hydrogen peroxide, can also achieve selective oxidation of benzyl alcohols.
| Oxidizing Agent | Expected Product | Typical Conditions |
| Manganese Dioxide (MnO₂) | 2-(2-hydroxyethyl)benzaldehyde | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. or reflux |
| Copper(II) catalyst / H₂O₂ | 2-(2-hydroxyethyl)benzaldehyde | Acetonitrile, room temperature |
| Cobalt-based catalysts | 2-(2-hydroxyethyl)benzaldehyde | Varies with specific catalyst |
Stronger oxidizing agents, as mentioned previously, would likely lead to the oxidation of both alcohol functionalities.
Esterification and Etherification Mechanisms
Esterification: The secondary benzylic alcohol of this compound can undergo esterification through similar mechanisms as the primary alcohol (Fischer esterification, reaction with acyl chlorides/anhydrides). The relative rates of esterification between the primary and secondary alcohols can be influenced by steric hindrance around the hydroxyl groups and the specific reaction conditions. Under certain conditions, such as the Mitsunobu reaction (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate), selective esterification of benzylic alcohols can be achieved.
Etherification: Etherification of the benzylic alcohol can be accomplished via the Williamson ether synthesis, as described for the primary alcohol. Due to the increased acidity of the benzylic proton, selective deprotonation might be achievable with careful choice of base and stoichiometry. Furthermore, the benzylic position's ability to stabilize a carbocation intermediate allows for Sₙ1-type etherification reactions. For instance, reaction with an alcohol in the presence of an acid catalyst can lead to the formation of an ether. Iron(III) chloride has been reported as an effective catalyst for the symmetrical and unsymmetrical etherification of benzyl alcohols.
Reactions Involving the Aromatic Ring System
The benzene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The two substituents, a hydroxymethyl group (-CH₂OH) and a hydroxyethyl (B10761427) group (-CH₂CH₂OH), are both alkyl groups with electron-donating character through induction. Therefore, they are activating groups and ortho, para-directors.
Given that the two substituents are in a 1,2-relationship, the primary sites for electrophilic attack will be the positions ortho and para to each group. This would direct incoming electrophiles to positions 3, 5, and 6 on the ring. The steric hindrance from the existing side chains would likely influence the regioselectivity of the substitution. For example, nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield a mixture of substituted products. The exact ratio of these products would depend on the specific electrophile and reaction conditions. For instance, a bulky electrophile would likely favor substitution at the less sterically hindered position 5.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for benzene and its derivatives. youtube.com The site of substitution on the benzene ring is directed by the electronic properties of the substituents already present. In the case of this compound, the ring is substituted with a 2-hydroxyethyl group and a hydroxymethyl group at positions 1 and 2, respectively.
Both the 2-hydroxyethyl and hydroxymethyl groups are considered alkyl groups with alcohol functionalities. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this through a positive inductive effect (+I), where they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com
As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. In this compound, the substituents are adjacent. The directing effects of the two groups are as follows:
The 2-hydroxyethyl group at position C1 directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.
The hydroxymethyl group at position C2 directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.
Given that positions C1 and C2 are already substituted, the potential sites for electrophilic attack are C3, C4, C5, and C6. The directing effects of the two groups reinforce each other at certain positions while potentially causing steric hindrance at others. The most likely positions for substitution will be those that are electronically activated by both groups and are sterically accessible.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activation by 2-Hydroxyethyl (-CH₂CH₂OH) | Activation by Hydroxymethyl (-CH₂OH) | Overall Likelihood of Substitution |
| C3 | Meta | Ortho | Moderately Favorable |
| C4 | Para | Meta | Favorable |
| C5 | Meta | Para | Favorable |
| C6 | Ortho | Meta | Moderately Favorable (potential steric hindrance) |
Based on this analysis, electrophilic substitution is most likely to occur at positions C4 and C5, which are para to one of the activating groups. Position C6, being ortho to the 2-hydroxyethyl group, is also activated but might be slightly less favored due to steric hindrance from the adjacent hydroxymethyl group.
Photochemical Reaction Pathways of this compound Analogs
While specific photochemical studies on this compound are not extensively documented, the behavior of its analogs, such as 2-phenylethanol (B73330), provides insight into potential reaction pathways. Photochemical reactions are induced by the absorption of light and can lead to unique transformations not accessible through thermal methods.
For instance, the vapor-phase reaction of 2-phenylethanol with photochemically generated hydroxyl radicals is a relevant pathway. The rate constant for this reaction is estimated to be 10.2 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 1.6 days, indicating that such compounds can be degraded in the atmosphere via photochemical oxidation. nih.gov This type of reaction typically involves hydrogen atom abstraction from the alkyl chain or addition to the aromatic ring.
Photoredox Reaction Mechanisms
Photoredox catalysis utilizes light-absorbing sensitizers (photocatalysts) to initiate single-electron transfer processes, enabling a wide range of organic transformations. rsc.org Although specific photoredox reactions involving this compound are not detailed in the literature, its structural motifs suggest potential reactivity.
A general photoredox catalytic cycle involves the following steps:
Excitation: A photocatalyst (PC) absorbs light to reach an excited state (PC*).
Electron Transfer: The excited photocatalyst can act as either an oxidant or a reductant. It can be quenched by an electron donor or an electron acceptor, generating a radical ion.
Substrate Activation: The resulting species from the electron transfer step interacts with the substrate to generate a reactive intermediate (e.g., a radical).
Product Formation and Catalyst Regeneration: The substrate radical undergoes further reaction to form the product, and the photocatalyst is returned to its ground state, completing the catalytic cycle.
Analogs like 2-phenylethanol could potentially participate in such cycles. For example, the alcohol functional groups could be oxidized under photoredox conditions to generate aldehydes or ketones. The aromatic ring itself could also undergo reactions such as C-H functionalization if a suitable catalytic system is employed.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, featuring two hydroxyl groups positioned on alkyl side chains at adjacent positions of the benzene ring, is conducive to intramolecular reactions. These processes can lead to the formation of cyclic ethers.
One key structural feature that facilitates such reactions is the potential for intramolecular hydrogen bonding. In a related compound, 2-[2-(hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol, the molecular conformation is stabilized by an intramolecular O-H---O hydrogen bond. nih.gov A similar interaction is highly probable in this compound, bringing the two hydroxyl groups into proximity.
Under acidic or dehydrating conditions, an intramolecular Williamson ether synthesis could occur. This would involve the protonation of one hydroxyl group, followed by its departure as a water molecule. The remaining alkoxide or alcohol could then act as a nucleophile, attacking the resulting carbocation or the carbon atom in an Sₙ2-like fashion to form a cyclic ether.
Table 2: Potential Intramolecular Cyclization Products
| Reaction Type | Conditions | Plausible Product | Ring Size |
| Intramolecular Etherification | Acid catalysis, heat | 1,3-Dihydroisobenzofuran (Phthalan) derivative | 5-membered ring |
| Intramolecular Etherification | Acid catalysis, heat | Isochroman derivative | 6-membered ring |
The formation of a six-membered ring (isochroman derivative) via attack of the terminal hydroxyl group of the -CH₂CH₂OH chain onto the benzylic carbon of the -CH₂OH group is a plausible pathway. Alternatively, a five-membered ring could form. The exact product would depend on the specific reaction conditions and the relative stability of the transition states leading to each cyclic product. Such cyclizations are seen in related systems, like the intramolecular acylation of phenyl-substituted lactones to form tetralone derivatives. nih.gov
Applications of 2 2 Hydroxymethyl Phenyl Ethanol As a Versatile Chemical Intermediate
Role as a Building Block in Complex Molecule Synthesis
The presence of two hydroxyl groups in 2-[2-(Hydroxymethyl)phenyl]ethanol makes it a valuable precursor for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds. The diol functionality allows for the construction of ring systems through dehydration and cyclization reactions.
Research has demonstrated that diols, such as this compound and its derivatives, can act as precursors to oxygen-containing heterocyclic compounds like benzodihydropyrans and benzoxepines. iucr.orgnih.gov These structural motifs are found in numerous pharmaceutically active compounds, highlighting the role of this compound as a template in medicinal chemistry. iucr.orgnih.gov
A notable application is in the synthesis of novel pyrazole (B372694) derivatives. For instance, a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized and characterized. nih.gov Preliminary biological evaluations of these compounds have shown that some derivatives can suppress the growth of lung cancer cells by inducing cell cycle arrest and autophagy, indicating their potential as anticancer agents. nih.gov
Furthermore, derivatives of this compound have been synthesized from isocoumarins through reduction with sodium borohydride (B1222165). researchgate.netscispace.com These synthesized diol derivatives have been investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netscispace.com
Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives
| Precursor/Intermediate | Synthesized Molecule Type | Potential Application |
| This compound | Benzodihydropyrans, Benzoxepines | Pharmaceutical Scaffolds |
| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives | Anticancer Agents |
| 3-Substituted isocoumarins | This compound derivatives | Antibacterial Agents |
Intermediate in the Production of Specialty Chemicals
The structural features of this compound make it a valuable intermediate in the production of various specialty chemicals, including active pharmaceutical ingredients (APIs). The ability to selectively react one of the hydroxyl groups while leaving the other for subsequent transformations is a key advantage in multi-step syntheses.
A significant example of its application is in the synthesis of the well-known antidepressant, Citalopram. A process for preparing (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives, which are direct precursors to the core structure of Citalopram, has been patented. bhu.ac.in This process highlights the industrial relevance of compounds derived from the this compound scaffold in the pharmaceutical industry.
The hydroxyl groups of this compound and its derivatives provide handles for further chemical modification, leading to a wide range of specialty chemicals with potential biological activities. Research has shown that phenylethanol derivatives, in general, possess good antifungal properties. iucr.orgnih.gov This suggests that this compound can serve as a starting material for the development of novel antifungal agents.
Precursor for Advanced Materials Development
The diol nature of this compound positions it as a promising monomer for the synthesis of advanced polymeric materials. Diols are fundamental building blocks for step-growth polymerization, leading to the formation of polyesters and polyurethanes. The aromatic ring within the structure of this compound can impart desirable properties such as thermal stability and rigidity to the resulting polymers.
Polyesters: Aliphatic polyesters are commonly synthesized through the polycondensation of diols and diacids or the ring-opening polymerization of cyclic esters. researchgate.net The inclusion of aromatic diols like this compound in polyester (B1180765) synthesis can introduce aromaticity into the polymer backbone, which can enhance the material's mechanical and thermal properties. While specific examples of polyesters derived solely from this compound are not extensively documented in the provided search results, the fundamental principles of polyester chemistry support its potential in this area. researchgate.netrsc.orgmdpi.com
Polyurethanes: Polyurethanes are formed by the reaction of diisocyanates with polyols. wikipedia.org The properties of polyurethanes can be tailored by varying the structure of the polyol component. bhu.ac.inwikipedia.orgmdpi.com The use of aromatic diols such as this compound can lead to the formation of rigid segments within the polyurethane structure, influencing properties like hardness and thermal resistance. The synthesis of polyurethanes from biomass-derived monomers, including various diols, is an active area of research aimed at producing more sustainable plastics. nih.gov
The development of novel polymers from renewable resources is a significant focus in materials science. researchgate.net As a diol that can potentially be derived from biological feedstocks, this compound aligns with the principles of green chemistry for the creation of performance-advantaged polymers. mdpi.com
Derivatization for Enhanced Chemical Functionality
The chemical functionality of this compound can be significantly enhanced through the derivatization of its hydroxyl groups. These modifications can introduce new properties and applications for the resulting molecules.
One of the most explored areas of derivatization is the synthesis of compounds with enhanced biological activity. As mentioned earlier, a variety of this compound derivatives have been synthesized and tested for their antibacterial properties. researchgate.netscispace.com The reaction of 3-substituted isocoumarins with sodium borohydride yields a range of these diol derivatives, with some showing good activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.netscispace.com
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Derivative | Test Organism | Activity |
| 2-(2-(hydroxymethyl)phenyl)-1-phenylethanol | Staphylococcus aureus | Good |
| 2-(2-(hydroxymethyl)phenyl)-1-(thiophen-2-yl)ethanol | Staphylococcus aureus | Moderate |
Source: Based on data from the Journal of the Chilean Chemical Society, 54, Nº 2 (2009). researchgate.net
Another potential application arising from derivatization is in the field of corrosion inhibition. Organic compounds containing heteroatoms like oxygen and functional groups capable of forming stable complexes with metal ions are often effective corrosion inhibitors. A theoretical study on a derivative, 2-(Tert-Butylamino)-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethanol, investigated its potential as a corrosion inhibitor using density functional theory. aip.org This suggests that by modifying the structure of this compound, it is possible to design molecules with specific functionalities for materials protection.
The versatility of this compound as a chemical intermediate is evident from its application in synthesizing a diverse range of molecules with various functionalities. From complex bioactive compounds to the potential for creating advanced materials, this diol serves as a valuable platform for chemical innovation.
Q & A
Q. What is the standard synthetic route for 2-[2-(Hydroxymethyl)phenyl]ethanol, and how are its derivatives characterized?
The compound is synthesized via NaBH₄ reduction of 3-substituted isocoumarins in methanol under nitrogen. Excess NaBH₄ ensures complete conversion, monitored by TLC. Derivatives are purified via column chromatography and characterized using IR (absence of C=O at ~1700 cm⁻¹ confirms reduction), ¹H/¹³C NMR (e.g., hydroxyl protons at δ 2.5–3.5 ppm), and GC-MS (M⁺-18 peaks indicate dehydration) .
Q. How is the antibacterial activity of this compound assessed in preliminary studies?
Agar well diffusion assays are used to test efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Activity is quantified by inhibition zone diameter, with derivatives like 2a (R=Cl) showing higher potency against Gram-positive bacteria due to enhanced membrane penetration .
Advanced Research Questions
Q. How do substituents on the isocoumarin precursor influence the antibacterial activity of derived this compound analogs?
Substituents at the 3-position of isocoumarins (e.g., electron-withdrawing groups like Cl or NO₂) enhance antibacterial activity by increasing lipophilicity and target binding. For example, 2c (R=NO₂) exhibits a 15 mm inhibition zone against S. aureus vs. 8 mm for unsubstituted analogs. Systematic SAR studies should vary substituents and measure minimum inhibitory concentrations (MICs) .
Q. What crystallographic insights explain the conformational stability of this compound?
Single-crystal X-ray diffraction reveals an intramolecular O–H∙∙∙O hydrogen bond (2.65 Å) between the two hydroxyl groups, stabilizing a planar conformation (C6–C7–C8–C9 torsional angle = 173.13°). Intermolecular C–H∙∙∙π interactions further stabilize the crystal lattice, critical for predicting solubility and solid-state reactivity .
Q. How can researchers address contradictions in reported antibacterial data across studies?
Discrepancies may arise from strain-specific resistance mechanisms or methodological differences (e.g., agar composition affecting diffusion). Validate results using standardized CLSI protocols, compare MICs (not just inhibition zones), and test against clinical isolates with known resistance profiles .
Q. What strategies mitigate byproduct formation during the NaBH₄ reduction of isocoumarins?
Byproducts like dihydroisocoumarin intermediates form if reduction is incomplete. Optimize reaction conditions:
- Use a 4:1 molar ratio of NaBH₄:isocoumarin.
- Add NaBH₄ stepwise to control exothermicity.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Q. How does hydrogen bonding influence the oxidative stability of this compound?
Intramolecular hydrogen bonding reduces hydroxyl group reactivity, delaying oxidation. Confirmed via IR (broad O–H stretch at 3400–3070 cm⁻¹) and stability studies under accelerated oxidative conditions (40°C, 75% RH). For long-term storage, recommend anhydrous environments and antioxidants like BHT .
Methodological Recommendations
- Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
- SAR Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzyme targets like enoyl-ACP reductase .
- Data Reproducibility : Report reaction yields, spectroscopic data, and bacterial strain sources to enable cross-study comparisons .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
